molecular formula C7H20Cl2N2 B1434114 4,4-Dimethylpentane-1,2-diamine dihydrochloride CAS No. 1803589-25-4

4,4-Dimethylpentane-1,2-diamine dihydrochloride

Cat. No. B1434114
M. Wt: 203.15 g/mol
InChI Key: PZQMPMICOWYJIX-UHFFFAOYSA-N
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Description

“4,4-Dimethylpentane-1,2-diamine dihydrochloride” is a chemical compound with the molecular formula C7H20Cl2N2 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “4,4-Dimethylpentane-1,2-diamine dihydrochloride” consists of a pentane chain with two methyl groups attached to the fourth carbon atom and amine groups attached to the first and second carbon atoms . The compound forms a dihydrochloride salt, indicating the presence of two chloride ions for each molecule of the compound .


Physical And Chemical Properties Analysis

“4,4-Dimethylpentane-1,2-diamine dihydrochloride” is a powder at room temperature . Its molecular weight is 203.15 g/mol . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the current data.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing its dust or fumes, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4,4-dimethylpentane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2.2ClH/c1-7(2,3)4-6(9)5-8;;/h6H,4-5,8-9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQMPMICOWYJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethylpentane-1,2-diamine dihydrochloride

CAS RN

1803589-25-4
Record name 4,4-dimethylpentane-1,2-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethylpentane-1,2-diamine dihydrochloride
Reactant of Route 2
4,4-Dimethylpentane-1,2-diamine dihydrochloride
Reactant of Route 3
4,4-Dimethylpentane-1,2-diamine dihydrochloride
Reactant of Route 4
4,4-Dimethylpentane-1,2-diamine dihydrochloride
Reactant of Route 5
4,4-Dimethylpentane-1,2-diamine dihydrochloride
Reactant of Route 6
4,4-Dimethylpentane-1,2-diamine dihydrochloride

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